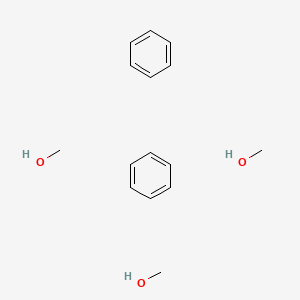
Methanol--benzene (3/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanol–benzene (3/2) is a compound formed by the combination of methanol and benzene in a 3:2 molar ratio. Methanol, the simplest alcohol, is known for its use as a solvent, antifreeze, and fuel. Benzene, an aromatic hydrocarbon, is a fundamental building block in organic chemistry and is used in the production of various chemicals and materials. The combination of these two compounds results in a unique mixture with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanol–benzene (3/2) can be prepared through the alkylation of benzene with methanol. This process involves the reaction of benzene with methanol in the presence of a catalyst, typically a solid acid like H-ZSM-5 zeolite . The reaction is carried out at elevated temperatures, around 400°C, and under specific conditions to achieve the desired molar ratio of methanol to benzene .
Industrial Production Methods
In industrial settings, the alkylation process is optimized to maximize the yield of the desired product while minimizing by-products. The use of advanced catalysts and controlled reaction conditions ensures efficient production. The process may involve continuous flow reactors and precise control of temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Methanol–benzene (3/2) undergoes various chemical reactions, including:
Substitution: Benzene can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: Methanol can be reduced to methane under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.
Major Products Formed
Oxidation: Formaldehyde, formic acid, phenol, benzoic acid.
Substitution: Nitrobenzene, benzene sulfonic acid, chlorobenzene, bromobenzene.
Reduction: Methane.
Wissenschaftliche Forschungsanwendungen
Methanol–benzene (3/2) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methanol–benzene (3/2) involves the interaction of methanol and benzene molecules with specific molecular targets and pathways. Methanol can act as a nucleophile in substitution reactions, while benzene can participate in electrophilic aromatic substitution reactions . The presence of catalysts, such as H-ZSM-5 zeolite, enhances the reactivity and selectivity of these reactions by providing active sites for the formation of transition-state complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol–benzene (3/2): Similar to methanol–benzene (3/2), but with ethanol instead of methanol.
Methanol–toluene (3/2): A mixture of methanol and toluene in a 3:2 molar ratio.
Methanol–xylene (3/2): A combination of methanol and xylene in a 3:2 molar ratio.
Uniqueness
Methanol–benzene (3/2) is unique due to its specific molar ratio and the distinct properties of methanol and benzene. The combination of these two compounds results in a mixture with unique reactivity and applications, particularly in the production of high-value chemicals through alkylation reactions .
Eigenschaften
CAS-Nummer |
185689-49-0 |
|---|---|
Molekularformel |
C15H24O3 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
benzene;methanol |
InChI |
InChI=1S/2C6H6.3CH4O/c2*1-2-4-6-5-3-1;3*1-2/h2*1-6H;3*2H,1H3 |
InChI-Schlüssel |
NUCALXYKHQVLDL-UHFFFAOYSA-N |
Kanonische SMILES |
CO.CO.CO.C1=CC=CC=C1.C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


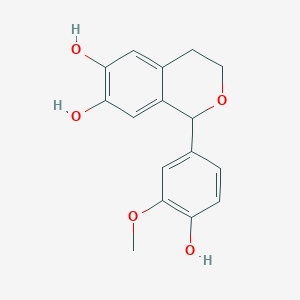
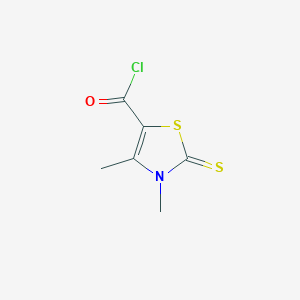
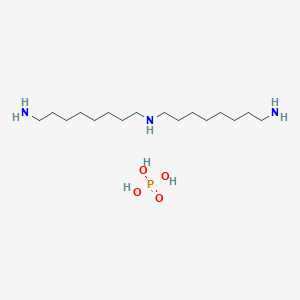
![N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine](/img/structure/B14246922.png)
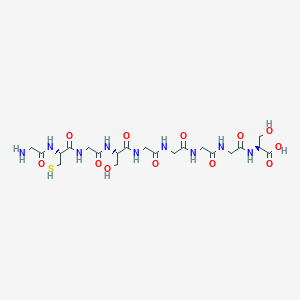
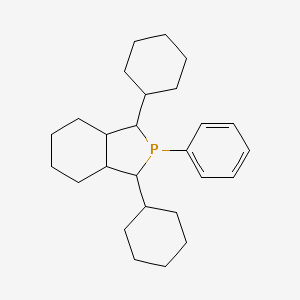
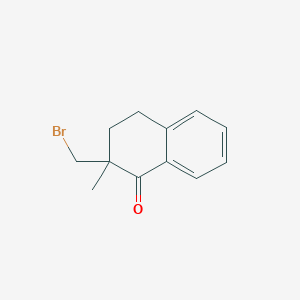
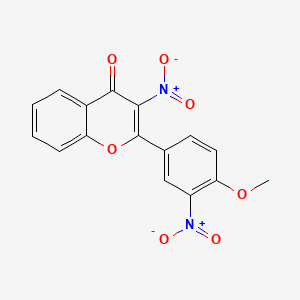

![2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane](/img/structure/B14246961.png)
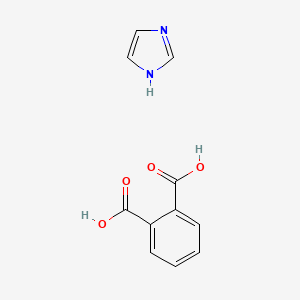
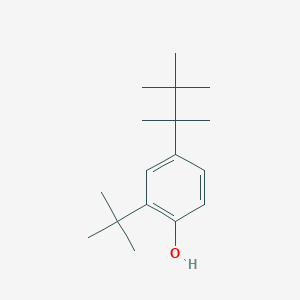
![4H-1-Benzopyran-4-one, 2-[3-(bromomethyl)phenyl]-](/img/structure/B14246966.png)
![N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide](/img/structure/B14246972.png)
